5-Aminouracil

概要

説明

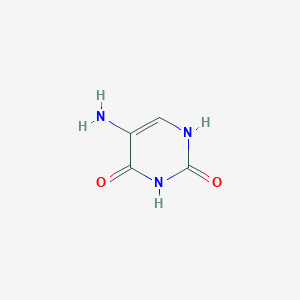

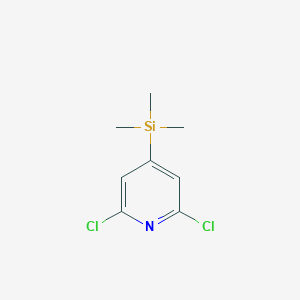

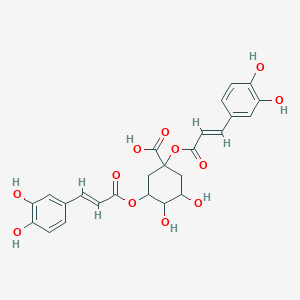

5-Aminouracil is a small molecule that belongs to the class of organic compounds known as pyrimidones . These are compounds that contain a pyrimidine ring, which bears a ketone . It is also known by other names such as 5-Amino-2,4-dihydroxypyrimidine and 5-aminopyrimidine-2,4 (1H,3H)-dione .

Synthesis Analysis

The synthesis and reactions of 5-aminouracil and its derivatives have been comprehensively reviewed . Protocols for the two-step syntheses of new 5- (N-hydroxyalkyl- and 5-N-benzylamino)uracil acyclic nucleosides bearing various functional groups are also presented .Molecular Structure Analysis

Quantum chemical studies of 5-aminouracil were performed by density functional theory calculations using Gaussian 09 program . The internal modes were analyzed especially for the pyrimidine ring of bio-molecules .Chemical Reactions Analysis

The synthesis and reactions of 5-aminouracil and its derivatives are comprehensively reviewed . Vibrational spectra (Infra Red and Raman) of uracil and 5-aminouracil have been recorded as well as reproduced in solid phase for the pyrimidinal region (200-2000 cm −1) .Physical And Chemical Properties Analysis

5-Aminouracil has a molecular formula of C4H5N3O2 and a molecular weight of 127.10 g/mol . The IUPAC name is 5-amino-1 H -pyrimidine-2,4-dione .科学的研究の応用

DNA Replication Inhibitor

5-Aminouracil (5-AU) is known to inhibit DNA replication. It has been used in experiments involving the primary roots of Allium cepa, where it was found to disrupt the S–M checkpoint mechanism in cells under long-term DNA replication stress (DRS). This leads to either premature chromosome condensation (PCC) or a specific form of chromatin condensation .

Inducer of Biphasic Interphase-Mitotic Cells

5-AU has been characterized by its high efficiency in creating cells with an interphase and mitotic (IM) phenotype. This means that the cell nuclei have both interphase and mitotic domains. This is particularly useful in studying the dynamics of cell growth and development .

Enhancer of Metabolic Activity

Continuous treatment of onion RAM cells with 5-AU has been associated with an accelerated dynamics of the DNA replication machinery and significantly enhanced levels of transcription and translation .

Producer of Reactive Oxygen Species

5-AU treatment has been found to intensify the production of hydrogen peroxide (H2O2), a reactive oxygen species. This could be useful in studying oxidative stress responses in cells .

Antitumor, Antibacterial, and Antiviral Drug

5-Aminouracil acts as an antitumor, antibacterial, and antiviral drug . It has been used as a substitute of thymine in the chemistry of DNA oligonucleotides in various contexts .

Cell Cycle Inhibitor

5-AU is widely used as a cell cycle inhibitor . It blocks the mitotic cycle and inhibits the incorporation of guanosine into nucleic acids .

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

5-Aminouracil has been used in the synthesis of various pyrido[2,3-d]pyrimidine derivatives through a multicomponent reaction .

Safety and Hazards

将来の方向性

作用機序

Target of Action

5-Aminouracil primarily targets the Ribonuclease pancreatic . This enzyme plays a crucial role in the metabolism of RNA, a key molecule involved in various biological functions such as coding, decoding, regulation, and expression of genes.

Mode of Action

5-Aminouracil interacts with its target by forming hydrogen bonds with both amino, carbonyl groups, and ring nitrogens . This interaction disrupts the normal function of the Ribonuclease pancreatic, leading to changes in the RNA metabolism.

Biochemical Pathways

The primary biochemical pathway affected by 5-Aminouracil is the RNA metabolism pathway. By inhibiting the Ribonuclease pancreatic, 5-Aminouracil disrupts the normal metabolism of RNA, leading to downstream effects on gene regulation and expression .

Result of Action

The molecular and cellular effects of 5-Aminouracil’s action primarily involve disruption of RNA metabolism. This can lead to changes in gene regulation and expression, potentially affecting various biological functions. 5-Aminouracil has been reported to act as an antitumor, antibacterial, and antiviral drug . It is also known to block the mitotic cycle and inhibit the incorporation of guanosine into nucleic acids .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Aminouracil. For instance, the compound’s efficiency in creating cells with the IM phenotype is influenced by the concentration of the drug . Furthermore, the dynamics of the DNA replication machinery and levels of transcription and translation can be accelerated under continuous treatment with 5-Aminouracil . These factors highlight the importance of considering the action environment when studying the effects of 5-Aminouracil.

特性

IUPAC Name |

5-amino-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-2-1-6-4(9)7-3(2)8/h1H,5H2,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISHACNKZIBDFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061312 | |

| Record name | 5-Aminouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminouracil | |

CAS RN |

932-52-5 | |

| Record name | 5-Aminouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminouracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03792 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Aminouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Aminouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2O7EKY9G9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5-aminouracil exert its effects on DNA synthesis?

A: 5-Aminouracil acts as a thymine analog, interfering with DNA synthesis by disrupting pyrimidine metabolism. It primarily inhibits the incorporation of thymidine into DNA, leading to the cessation of DNA replication [, , ]. This disruption is particularly critical in rapidly dividing cells, such as those found in root meristems [, , ].

Q2: Does 5-aminouracil affect any specific phases of the cell cycle?

A: Research suggests that 5-aminouracil primarily arrests cells at the S-G2 transition point of the cell cycle [, , ]. This arrest leads to an accumulation of cells in the S phase, as evidenced by the synchronized wave of mitoses observed upon removal of 5-aminouracil [, , ]. Interestingly, the duration of the G1 phase seems unaffected [].

Q3: Can the effects of 5-aminouracil be reversed?

A: Yes, studies show that the inhibitory effects of 5-aminouracil on cell division can be partially reversed. This reversal is observed when treated cells are removed from the 5-aminouracil solution and allowed to recover in distilled water []. Moreover, the addition of exogenous thymidine or deoxyribonucleosides can antagonize the effects of 5-aminouracil, facilitating the resumption of DNA synthesis [, ].

Q4: What are the cytological consequences of 5-aminouracil treatment?

A: 5-aminouracil induces a range of chromosomal abnormalities, including chromosome breakage and micronucleus formation [, , ]. It can also lead to the formation of Feulgen-negative regions in chromosomes, indicating localized disruptions in DNA synthesis []. These regions are primarily associated with heterochromatin [].

Q5: What is the molecular formula and weight of 5-aminouracil?

A5: 5-Aminouracil has the molecular formula C4H5N3O2 and a molecular weight of 127.11 g/mol.

Q6: What spectroscopic data are available for 5-aminouracil?

A6: Characterization data for 5-aminouracil and its derivatives often include: * IR spectroscopy: Provides information about functional groups, particularly the characteristic stretching vibrations of N–H, C=O, and C=C bonds. * NMR spectroscopy (1H and 13C): Reveals information about the hydrogen and carbon environments within the molecule, aiding in structural elucidation. * Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns, offering insights into the molecule's structure.

Q7: Have there been any computational studies on 5-aminouracil?

A: Yes, computational chemistry methods, like density functional theory (DFT) have been employed to investigate the electrochemical properties of 5-aminouracil and design analogs with desired redox potentials []. These studies provided insights into the electron-donating properties of 5-aminouracil, predicting its potential as a reducing agent.

Q8: Are there any QSAR models for 5-aminouracil derivatives?

A: While the provided research doesn't delve into specific QSAR models for 5-aminouracil derivatives, the structure-activity relationship studies [, ] lay the groundwork for developing such models. By systematically altering the substituents on the 5-aminouracil scaffold and evaluating their impact on biological activity, researchers can develop predictive models to guide the design of novel derivatives with improved potency and selectivity.

Q9: How do structural modifications of 5-aminouracil affect its biological activity?

A: Modifications to the 5-aminouracil structure significantly influence its biological activity. For instance, halogenated pyrimidines like iodo- and bromouracil exhibit heightened toxicity compared to their non-halogenated counterparts []. This difference highlights the importance of substituent effects on the overall activity profile of 5-aminouracil derivatives.

Q10: Can the selectivity of 5-aminouracil be enhanced through structural modifications?

A10: While specific details regarding enhanced selectivity through structural modifications are limited within the provided research, it is plausible. By introducing specific functional groups or altering the steric properties of 5-aminouracil derivatives, researchers can potentially modulate their interactions with biological targets, leading to improved selectivity profiles.

Q11: What is known about the stability of 5-aminouracil?

A: While specific stability data are not provided in the research, studies using 5-aminouracil in solution for varying durations (2-48 hours) suggest its stability under those experimental conditions [, ]. Further research focusing on stability under different pH, temperature, and storage conditions would be valuable.

Q12: What experimental models have been used to study the effects of 5-aminouracil?

A: Researchers have employed a variety of in vitro and in vivo models to investigate the biological activity of 5-aminouracil: * Plant models: Vicia faba root tips are widely used due to their sensitivity to 5-aminouracil, allowing for observations of cell cycle changes, chromosome aberrations, and cell size alterations [, , , , , ]. Other plant models include Allium cepa [, , ], Zea mays [], Trillium kamtschaticum [], and Cereus peruvianus callus tissues []. * Microbial models: Studies on Escherichia coli explore the mutagenic potential of 5-aminouracil and its interactions with DNA synthesis pathways [, , ]. * Animal models: While limited in the provided research, a study on Tribolium castaneum (red flour beetle) examined the effects of 5-aminouracil on developmental rate [].

- Microscopy: Used to observe chromosome aberrations and cellular changes [, , , ].

- Mitotic Index Measurement: Quantifies the proportion of cells undergoing mitosis to assess the effects on cell division [, , , ].

- Radiolabeling (e.g., Thymidine-3H): Employed to track DNA synthesis and investigate the specific phases of the cell cycle affected by 5-aminouracil [, ].

- Electrophoresis: Used to analyze protein patterns and assess potential changes in gene expression [].

Q13: Are there any known alternatives or substitutes for 5-aminouracil in research or applications?

A: Other thymine analogs, such as 5-fluorouracil, 6-azauracil, and 2-thiothymine, have been investigated for their effects on DNA synthesis and cell division [, , ]. These analogs share some similarities in their mechanism of action with 5-aminouracil but may exhibit distinct pharmacological profiles and potencies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B160868.png)

![ethyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B160902.png)